Home > Products > Screening Compounds P13189 > 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione - 902019-88-9

3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione

Catalog Number: EVT-3093494
CAS Number: 902019-88-9
Molecular Formula: C23H32N6O2
Molecular Weight: 424.549
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent and selective DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It exerts its antidiabetic effects by increasing the levels of incretin hormones like GLP-1, leading to improved glycemic control. []

Relevance: Linagliptin and 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione share a core xanthine structure substituted at the 7 and 8 positions. Notably, both compounds feature a piperidine or piperazine ring at position 8, which is crucial for DPP-4 inhibitory activity. [] The presence of these structural similarities suggests that 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione might also possess DPP-4 inhibitory potential.

Sitagliptin

Compound Description: Sitagliptin, chemically (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor used for managing type 2 diabetes. [] Like linagliptin, it acts by enhancing the activity of incretin hormones, resulting in improved blood glucose regulation.

Relevance: Although Sitagliptin doesn't share the same core xanthine structure as 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, it is included due to its established DPP-4 inhibitory activity. [] The research uses Sitagliptin as a reference compound to identify potential DPP-4 inhibitors based on their structural similarities to known active compounds. [] This suggests that the presence of specific pharmacophores, rather than the entire structure, might be crucial for DPP-4 inhibition.

Alogliptin

Compound Description: Alogliptin, with the IUPAC name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a highly selective and potent DPP-4 inhibitor used in the treatment of type 2 diabetes. [] It works by preventing the degradation of incretin hormones, thereby improving glycemic control.

Relevance: Similar to linagliptin, Alogliptin shares a core xanthine structure with 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione and features a piperidine ring at a similar position. [] This structural resemblance, particularly the presence of a nitrogen-containing heterocycle, suggests that 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione might also exhibit DPP-4 inhibitory activity. []

Vildagliptin

Compound Description: Vildagliptin, chemically known as (2S)-1-[(3-hydroxy-1-adamantyl)amino]acetyl-pyrrolidine-2-carbonitrile, is another DPP-4 inhibitor used in the management of type 2 diabetes. [] It acts by increasing the concentration of active incretin hormones, leading to better glycemic control.

Relevance: Though structurally distinct from 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, Vildagliptin serves as a reference compound due to its well-documented DPP-4 inhibitory activity. [] The research highlights the varying durations of action among different DPP-4 inhibitors, including Vildagliptin. [] This comparison emphasizes the importance of pharmacokinetic properties in addition to structural similarity when assessing potential drug candidates.

Saxagliptin

Compound Description: Saxagliptin, chemically (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a potent and selective DPP-4 inhibitor used for treating type 2 diabetes. [] It works by enhancing the action of incretins, leading to improved blood sugar regulation.

Relevance: While Saxagliptin doesn't share a similar structure with 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, it is included due to its potent DPP-4 inhibitory activity. [] This suggests that a variety of chemical structures can exhibit DPP-4 inhibitory activity.

BI 1356 ((R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

Compound Description: BI 1356, also known as Linagliptin, is a novel, selective, potent, and long-acting DPP-4 inhibitor under clinical development for the treatment of type 2 diabetes. [, , ] It inhibits DPP-4 activity in vitro with an IC50 of approximately 1 nM. [] BI 1356 is a competitive inhibitor of DPP-4, with a Ki of 1 nM. [] It is more than 10,000-fold more selective for DPP-4 than for other peptidases, including DPP-8, DPP-9, aminopeptidases N and P, prolyloligopeptidase, trypsin, plasmin, and thrombin. [] BI 1356 is also 90-fold more selective for DPP-4 than for fibroblast activation protein. []

Relevance: BI 1356 and 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione both belong to the class of DPP-4 inhibitors. [, , ] They share a similar core structure, including a purine-2,6-dione ring and a piperidine ring at the 8-position. [, , ] This structural similarity suggests that both compounds may interact with the DPP-4 enzyme in a similar manner.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

Compound Description: Compound 2 is a xanthine derivative that has shown strong prophylactic antiarrhythmic activity in experimental models. [] It exhibits weak affinity for α1- and α2-adrenoreceptors.

Relevance: Compound 2 shares a similar core xanthine structure with 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, with both possessing a substituted piperazine ring at the 7-position of the xanthine scaffold. [] The presence of this common structural motif, despite variations in the substituents, suggests that both compounds might exhibit similar biological activities, particularly in the context of cardiovascular effects.

7-(2-morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 15)

Compound Description: This compound, a derivative of Compound 2, also exhibits strong prophylactic antiarrhythmic activity, similar to its parent compound. [] It has been shown to be effective in experimentally induced arrhythmia models.

Relevance: Compound 15 retains the core xanthine structure found in 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, further emphasizing the significance of this scaffold in biological activity. [] Despite the additional substitutions on the piperazine ring, the shared structural elements suggest a potential for overlapping pharmacological profiles.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel, potent, and selective dual antagonist of adenosine A1 and A2A receptors. [] This compound has demonstrated efficacy in animal models of Parkinson's disease and cognition.

Relevance: While structurally distinct from 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, ASP5854 is included due to its activity on adenosine receptors. [] Although the target compound's activity on adenosine receptors is unknown, this related compound provides a basis for exploring potential interactions with these targets.

8-((E)-2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; istradefylline)

Compound Description: KW-6002, also known as istradefylline, is a selective adenosine A2A receptor antagonist. [] This compound is used clinically as an adjunct therapy for Parkinson's disease.

Relevance: Although structurally dissimilar to 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, KW-6002 serves as a reference for adenosine A2A receptor antagonism. [] Its inclusion allows for a comparative analysis of pharmacological profiles, suggesting further investigations into potential activities of the target compound.

Properties

CAS Number

902019-88-9

Product Name

3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione

Molecular Formula

C23H32N6O2

Molecular Weight

424.549

InChI

InChI=1S/C23H32N6O2/c1-17(2)16-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3,(H,25,30,31)

InChI Key

JOWAOUYHEWMWEY-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.